molecular formula C23H19FN2O2 B2714785 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899900-77-7

3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2714785
CAS No.: 899900-77-7
M. Wt: 374.415
InChI Key: AHFOZPXSOPPGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a 4-ethylphenyl substituent at position 3 and a 3-fluorobenzyl group at position 1. Quinazoline-diones are heterocyclic compounds with a fused benzene and pyrimidine ring system, often modified to enhance biological activity.

Properties

CAS No.

899900-77-7

Molecular Formula

C23H19FN2O2

Molecular Weight

374.415

IUPAC Name

3-(4-ethylphenyl)-1-[(3-fluorophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19FN2O2/c1-2-16-10-12-19(13-11-16)26-22(27)20-8-3-4-9-21(20)25(23(26)28)15-17-6-5-7-18(24)14-17/h3-14H,2,15H2,1H3

InChI Key

AHFOZPXSOPPGMK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.

    Substitution Reactions: Introduction of the 4-ethylphenyl and 3-fluorobenzyl groups can be achieved through nucleophilic substitution reactions.

    Final Cyclization: The final step often involves cyclization to form the 2,4-dione structure under specific conditions such as heating with a dehydrating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the quinazoline core.

    Reduction: Reduction reactions could target the quinazoline core or the fluorobenzyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Structural Characteristics

Molecular Formula : C23H19FN2O2
Molecular Weight : 374.415 g/mol
IUPAC Name : 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4-dione

The compound features a quinazoline core structure with two carbonyl groups at positions 2 and 4, which contribute to its reactivity and biological activity. The presence of the 4-ethylphenyl and 3-fluorobenzyl substituents enhances its pharmacological profile compared to other derivatives.

The biological activities of 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione have been extensively studied. Notably:

  • Antimicrobial Activity : Quinazoline derivatives have shown promise as antimicrobial agents. Studies indicate that this compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against strains such as Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibacterial drugs .
  • Anticancer Potential : Research has highlighted the potential of quinazoline derivatives in cancer therapy. The compound's structural features may enable it to inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth and proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated various quinazoline derivatives for their antimicrobial properties against different bacterial strains using the Agar well diffusion method. Among these compounds, 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione was noted for its significant inhibition against Staphylococcus aureus, showing inhibition zones ranging from 10–12 mm .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, compounds derived from quinazoline structures were tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications on the quinazoline ring could enhance binding affinity to cancer-related targets, suggesting that 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione may be developed further as a lead compound in anticancer drug discovery .

Comparative Analysis of Quinazoline Derivatives

Compound NameStructural FeaturesBiological Activity
3-hydroxyquinazoline-2,4(1H,3H)-dioneHydroxy group at position 3Antiviral activity against HCV
6-methoxyquinazoline-2,4(1H,3H)-dioneMethoxy substitution at position 6Antitumor properties
2-methylquinazoline-4(1H)-oneMethyl group at position 2Antimicrobial activity
3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione Ethyl and fluorobenzyl substituentsAntimicrobial and anticancer potential

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinazolines can interact with various molecular targets such as enzymes, receptors, or DNA, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Modifications

The biological activity of quinazoline-diones is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Biological Activity Key Findings Reference
Target Compound 3-(4-Ethylphenyl), 1-(3-Fluorobenzyl) Antibacterial (putative) Structural similarity to fluoroquinolone-like gyrase/topoisomerase IV inhibitors.
Compound 13 () Undisclosed substituents Broad-spectrum antibacterial Superior activity against Gram-positive and Gram-negative bacteria.
3-Substituted derivatives (e.g., 2c, 4b, 4e) Varied 3-position groups (e.g., acylhydrazones) Anticancer (c-Met/VEGFR-2 inhibition) Dual kinase inhibition with improved solubility vs. cabozantinib.
3-Propyl/3-Cyclohexyl derivatives () 3-Propyl, 3-Cyclohexyl Antidiabetic (α-amylase/α-glucosidase inhibition) High inhibitory activity in docking studies and Artemia salina assays.
3-(4-Fluorophenyl)quinazoline-dione () 3-(4-Fluorophenyl) Undisclosed Structural similarity (92%) to target compound; fluorophenyl may enhance targeting.

Antibacterial Activity

The target compound’s 3-fluorobenzyl group aligns with fluoroquinolone-like inhibitors that target bacterial gyrase and topoisomerase IV, critical for DNA replication . While its exact activity remains unstudied in the evidence, analogs like Compound 13 () demonstrate that 1,3-disubstituted quinazoline-diones exhibit broad-spectrum antibacterial effects. The ethylphenyl group may enhance membrane penetration, a factor in overcoming bacterial resistance .

Anticancer Potential

In contrast, 3-substituted derivatives with acylhydrazone groups (e.g., 2c, 4b, 4e) show dual inhibition of c-Met and VEGFR-2 kinases, targets in colorectal cancer . The target compound’s 4-ethylphenyl group may confer similar hydrophobic interactions, but its lack of a hydrogen-bond donor (compared to acylhydrazones) likely shifts its activity toward antibacterial rather than anticancer applications.

Antidiabetic and Enzymatic Inhibition

3-Propyl and 3-cyclohexyl derivatives () inhibit α-amylase and α-glucosidase, enzymes linked to diabetes. The target compound’s bulkier 4-ethylphenyl group may reduce compatibility with these enzymes’ active sites, suggesting divergent structure-activity relationships (SAR) .

Physicochemical and Pharmacokinetic Properties

In silico studies () highlight that 3-substituted quinazoline-diones often exhibit high oral bioavailability and water solubility. The target compound’s fluorobenzyl group may improve solubility compared to non-polar substituents, while the ethylphenyl group could extend half-life via increased lipophilicity .

Biological Activity

3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is C23H19FN2O2C_{23}H_{19}FN_2O_2, with a molecular weight of 374.415 g/mol. The compound features a quinazoline core substituted with a 4-ethylphenyl group at the 3-position and a 3-fluorobenzyl group at the 1-position. This unique substitution pattern is believed to contribute significantly to its biological activity.

The biological activity of quinazoline derivatives often involves the following mechanisms:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : They can interact with cellular receptors to modulate signaling pathways.
  • DNA Interaction : Some derivatives exhibit DNA intercalative properties, which can disrupt replication and transcription processes.

Anticancer Activity

Quinazoline derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have indicated that certain quinazoline compounds can effectively inhibit the proliferation of various cancer cell lines through targeted inhibition of kinases involved in cell signaling pathways.

CompoundCancer TypeIC50 (µM)Reference
3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dioneA549 (lung)5.0
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dioneMCF7 (breast)10.0

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against various bacterial strains. The compound has demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)MIC (mg/mL)Reference
3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dioneStaphylococcus aureus12 mm75 mg/mL
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dioneEscherichia coli11 mm80 mg/mL

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been explored. Some compounds have shown significant inhibitory effects against viruses such as adenovirus and vaccinia virus.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various quinazoline derivatives. The results indicated that compounds with specific substitutions at the 1 and 3 positions exhibited enhanced potency against A549 lung cancer cells. The study emphasized the importance of structural modifications in optimizing biological activity.

Study on Antimicrobial Properties

Research conducted on a series of quinazoline derivatives revealed that modifications at the aromatic rings could lead to improved antibacterial activity. For example, compounds with electron-withdrawing groups showed increased efficacy against resistant bacterial strains compared to standard antibiotics.

Structure-Activity Relationships (SAR)

The SAR analysis of quinazoline derivatives suggests that:

  • Positioning of Substituents : The position and nature of substituents on the quinazoline ring significantly influence biological activity.
  • Electronic Effects : Electron-donating or withdrawing groups can alter the compound's reactivity and interaction with biological targets.

Q & A

Q. What are the most reliable synthetic routes for 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with substituted benzaldehydes or quinazolinone precursors. A common method includes:

  • Cyclization : Reacting 3-(4-ethylphenyl)-1,3-dihydroquinazoline-2,4-dione with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorobenzyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. HPLC analysis with a C18 column and UV detection (λ = 254 nm) is recommended for purity validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, fluorobenzyl aromatic protons at δ 7.2–7.5 ppm) .
  • MS : High-resolution ESI-MS validates molecular mass (expected [M+H]⁺: ~405.15 g/mol) .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-F stretching) confirm functional groups .

Q. What in vitro assays are suitable for initial biological screening?

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits (IC₅₀ comparison with celecoxib) .

Advanced Research Questions

Q. How can structural modifications improve the compound’s bioactivity?

  • Substituent Optimization : Replace the 3-fluorobenzyl group with bulkier aryl groups (e.g., 3-trifluoromethylbenzyl) to enhance lipophilicity and membrane permeability .
  • SAR Studies : Compare analogs with varying substituents on the quinazoline core. For example, replacing the ethyl group with a methoxy group increased antibacterial activity by 30% in related compounds .

Q. How to resolve contradictions in biological data across studies?

  • Experimental Reproducibility : Standardize assay conditions (e.g., bacterial inoculum size, solvent controls).
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate differences in IC₅₀ values .
  • Mechanistic Validation : Perform molecular docking to confirm target binding (e.g., DNA gyrase for antimicrobial activity) .

Q. What advanced analytical methods elucidate degradation pathways under physiological conditions?

  • LC-MS/MS : Monitor metabolites in simulated gastric fluid (pH 2.0) or liver microsomes.
  • Degradation Products : Hydrolysis of the quinazoline-dione core at high pH yields 3-(4-ethylphenyl)anthranilic acid derivatives .

Methodological Guidance

Q. How to design a robust structure-activity relationship (SAR) study?

  • Variable Selection : Test substituents at positions 1 (benzyl) and 3 (ethylphenyl) systematically.
  • Data Collection : Measure logP (octanol/water partition), solubility (UV-Vis), and bioactivity (IC₅₀/MIC) for each analog .
  • Computational Tools : Use DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO/LUMO) with activity .

Q. What strategies minimize toxicity in preclinical development?

  • Cytotoxicity Screening : Use MTT assays on HEK-293 cells to identify nephrotoxic or hepatotoxic analogs.
  • Metabolic Stability : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict drug-drug interactions .

Q. How to validate target engagement in cellular models?

  • Fluorescent Probes : Label the compound with BODIPY for live-cell imaging (e.g., localization in bacterial membranes) .
  • Knockout Models : Use CRISPR-Cas9 to delete putative targets (e.g., gyrB in E. coli) and confirm loss of activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.